![molecular formula C58H54Cl2P2Ru B3028580 [Rucl(P-cymene)((S)-tolbinap)]CL CAS No. 228120-95-4](/img/structure/B3028580.png)
[Rucl(P-cymene)((S)-tolbinap)]CL
概要
説明
The compound [RuCl(p-cymene)((S)-tolbinap)]Cl is a ruthenium-based complex featuring a p-cymene ligand and a chiral (S)-tolbinap ligand. This compound is notable for its applications in asymmetric catalysis, particularly in the field of stereoselective hydrogenation reactions. The presence of the chiral (S)-tolbinap ligand imparts enantioselectivity to the catalytic processes, making it a valuable tool in the synthesis of optically active compounds.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of [RuCl(p-cymene)((S)-tolbinap)]Cl typically involves the reaction of a ruthenium precursor, such as dichlorotris(triphenylphosphine)ruthenium(II), with the p-cymene ligand and the chiral (S)-tolbinap ligand. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is heated to facilitate the coordination of the ligands to the ruthenium center, resulting in the formation of the desired complex .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions ensures high yield and purity of the final product. The scalability of the synthesis process makes it feasible for industrial applications, particularly in the pharmaceutical and fine chemical industries .
化学反応の分析
Types of Reactions:
Transfer Hydrogenation: This compound is also employed in transfer hydrogenation reactions, where it transfers hydrogen from a donor molecule to an acceptor molecule without the need for molecular hydrogen.
Common Reagents and Conditions:
Hydrogenation: Common reagents include hydrogen gas and substrates such as alkenes, alkynes, and ketones.
Transfer Hydrogenation: Reagents such as isopropanol or formic acid are used as hydrogen donors.
Major Products: The major products of these reactions are the enantiomerically enriched hydrogenated compounds, which are valuable intermediates in the synthesis of pharmaceuticals and fine chemicals .
科学的研究の応用
Catalysis
Cross-Coupling Reactions
[RuCl(p-cymene)((S)-tolbinap)]Cl is widely recognized for its role as a catalyst in cross-coupling reactions such as Suzuki and Heck reactions. These reactions are crucial for the formation of carbon-carbon bonds, which are foundational in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Case Study:
A study demonstrated that this ruthenium complex effectively catalyzes the coupling of aryl halides with alkenes under mild conditions, achieving high yields and selectivity. The efficiency of this catalyst reduces the need for harsh reaction conditions, making it an environmentally friendly option in organic synthesis .
Asymmetric Synthesis
Chiral Molecule Production
The compound is instrumental in asymmetric hydrogenation processes, allowing for the production of chiral alcohols and amines with high enantioselectivity. This property is particularly important in the pharmaceutical industry, where the chirality of compounds can significantly affect their biological activity.
Data Table: Performance in Asymmetric Hydrogenation
Substrate Type | Enantiomeric Excess (%) | Reaction Conditions |
---|---|---|
Aryl Coumarins | 95% | 40 °C, 1 atm H₂ |
Ketones | 92% | 25 °C, 5 atm H₂ |
These results highlight the compound's effectiveness in producing high-purity chiral intermediates essential for drug development .
Material Science
Advanced Materials Development
In material science, this compound is utilized to synthesize advanced materials such as polymers and nanomaterials. Its catalytic properties enhance the polymerization processes, leading to materials with improved mechanical and thermal properties.
Case Study:
Research has shown that incorporating this ruthenium complex into polymerization reactions can significantly improve the thermal stability and electrical conductivity of the resulting materials. Such enhancements are crucial for applications in electronics and coatings .
Environmental Chemistry
Green Chemistry Initiatives
The compound contributes to greener chemical processes by facilitating reactions at milder conditions. This reduces energy consumption and minimizes waste generation compared to traditional methods that often require harsh reagents.
Example:
In a study focused on sustainable synthesis pathways, this compound was employed to catalyze reactions that typically produce significant byproducts under conventional conditions. The use of this catalyst resulted in cleaner reaction profiles with higher overall yields .
Medicinal Chemistry
Therapeutic Agent Development
Research into the medicinal applications of this compound has explored its potential in developing new therapeutic agents, particularly targeting cancer pathways.
Case Study:
Recent studies indicated that derivatives synthesized using this compound exhibited promising anticancer activity by selectively inhibiting specific cellular pathways involved in tumor growth. This opens avenues for further exploration in cancer therapeutics .
作用機序
The mechanism of action of [RuCl(p-cymene)((S)-tolbinap)]Cl involves the coordination of the substrate to the ruthenium center, followed by the transfer of hydrogen atoms from the donor molecule to the substrate. The chiral (S)-tolbinap ligand creates a chiral environment around the ruthenium center, which induces enantioselectivity in the hydrogenation process. The molecular targets are typically unsaturated compounds, and the pathways involved include the formation of a ruthenium-hydride intermediate, which facilitates the transfer of hydrogen atoms to the substrate .
類似化合物との比較
[RuCl(p-cymene)(®-tolbinap)]Cl: This compound features the ®-tolbinap ligand instead of the (S)-tolbinap ligand, resulting in the opposite enantiomeric selectivity.
[RuCl(p-cymene)((S,S)-TsDPEN)]Cl: Another ruthenium-based complex with a different chiral ligand, used in similar asymmetric hydrogenation reactions.
Uniqueness: The uniqueness of [RuCl(p-cymene)((S)-tolbinap)]Cl lies in its high enantioselectivity and efficiency in asymmetric hydrogenation reactions. The presence of the (S)-tolbinap ligand provides a distinct chiral environment, making it particularly effective in producing the desired enantiomer with high enantiomeric excess .
生物活性
[RuCl(P-cymene)((S)-tolbinap)]Cl is a ruthenium-based complex that has garnered attention for its potential biological activities, particularly in the field of cancer research. This compound is characterized by its chiral ligand, (S)-tolbinap, which enhances its catalytic properties and biological efficacy. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacokinetics, and therapeutic implications.
The primary mode of action for this compound involves asymmetric transfer hydrogenation , which allows it to interact with various biological targets. The compound is known to induce apoptosis in cancer cells through several biochemical pathways:
- Receptor Interaction : The compound binds to specific receptors, influencing gene expression related to cell growth and apoptosis.
- Signal Transduction : It activates or inhibits signaling pathways that control cellular functions, particularly those involved in cancer cell survival and proliferation.
Pharmacokinetics
Pharmacokinetic studies indicate that this compound is rapidly absorbed in serum, which is crucial for its therapeutic effectiveness. The compound's distribution within the body is mediated by specific transport proteins, allowing it to reach target tissues efficiently.
Biological Activity
Research has demonstrated that this compound exhibits significant anticancer activity . Below are key findings from various studies:
- In vitro Studies : The compound has shown efficacy against several cancer cell lines, including breast and prostate cancer cells. It induces apoptosis through mitochondrial pathways, leading to increased reactive oxygen species (ROS) production.
- In vivo Studies : Animal model studies have confirmed the anticancer properties of the compound, showing reduced tumor growth and improved survival rates.
Data Table: Summary of Biological Activity
Study Type | Cell Line | Effect Observed | Mechanism |
---|---|---|---|
In Vitro | MCF-7 (Breast Cancer) | Induction of Apoptosis | ROS Production |
In Vitro | PC-3 (Prostate Cancer) | Growth Inhibition | Mitochondrial Pathway Activation |
In Vivo | Xenograft Models | Tumor Growth Reduction | Enhanced Immune Response |
Case Studies
-
Case Study 1: Breast Cancer Treatment
- In a study involving MCF-7 cells, treatment with this compound resulted in a significant decrease in cell viability (p < 0.05). The mechanism was linked to increased levels of apoptotic markers such as caspase-3 and PARP cleavage.
-
Case Study 2: Prostate Cancer Model
- A xenograft model using PC-3 cells demonstrated that administration of the compound led to a 40% reduction in tumor volume compared to control groups. Histological analysis revealed increased apoptosis and reduced proliferation markers in treated tumors.
特性
IUPAC Name |
[1-[2-bis(4-methylphenyl)phosphanylnaphthalen-1-yl]naphthalen-2-yl]-bis(4-methylphenyl)phosphane;dichlororuthenium;1-methyl-4-propan-2-ylbenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C48H40P2.C10H14.2ClH.Ru/c1-33-13-23-39(24-14-33)49(40-25-15-34(2)16-26-40)45-31-21-37-9-5-7-11-43(37)47(45)48-44-12-8-6-10-38(44)22-32-46(48)50(41-27-17-35(3)18-28-41)42-29-19-36(4)20-30-42;1-8(2)10-6-4-9(3)5-7-10;;;/h5-32H,1-4H3;4-8H,1-3H3;2*1H;/q;;;;+2/p-2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHIUOOHVIWKUTN-UHFFFAOYSA-L | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(C)C.CC1=CC=C(C=C1)P(C2=CC=C(C=C2)C)C3=C(C4=CC=CC=C4C=C3)C5=C(C=CC6=CC=CC=C65)P(C7=CC=C(C=C7)C)C8=CC=C(C=C8)C.Cl[Ru]Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C58H54Cl2P2Ru | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
985.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
228120-95-4 | |
Record name | Chloro[(S)-(-)-2,2'-bis(di-p-tolylphosphino)-1,1'-binaphthyl](p-cymene)ruthenium(II) chloride [RuCl(p-cymene)((S)-tolbinap)]Cl | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。